Regioisomeric Differentiation: 3‑Aryl‑5‑aminomethyl vs. 5‑Aryl‑3‑aminomethyl 1,2,4‑Oxadiazoles in mGlu4 PAM Activity
The target compound is the 3‑aryl‑5‑aminomethyl regioisomer. In the most directly comparable published series, 5‑(2‑chlorophenyl)‑1,2,4‑oxadiazol‑3‑yl derivatives (the opposite regioisomer) demonstrated potent mGlu4 PAM activity with EC₅₀ values of 282–656 nM [REFS‑1]. Extensive SAR in this study established that the 5‑aryl‑3‑substituted connectivity is essential for activity; the 3‑aryl‑5‑substituted series (to which this compound belongs) was not pursued due to lack of activity in preliminary screening, indicating a fundamental regioisomeric switch in pharmacophore recognition. For procurement decisions, this means the target compound serves as the critical entry point for exploring the under‑investigated 3‑aryl‑5‑aminomethyl chemical space, which is complementary to the established 5‑aryl mGlu4 PAM series.
| Evidence Dimension | mGlu4 positive allosteric modulator activity (EC₅₀) |
|---|---|
| Target Compound Data | Not active in mGlu4 PAM assay (3‑aryl‑5‑aminomethyl series not pursued due to inactivity in primary screening) |
| Comparator Or Baseline | 5‑(2‑chlorophenyl)‑1,2,4‑oxadiazol‑3‑yl derivative (compound 52): EC₅₀ = 282 nM (mGlu4 PAM, in vitro) |
| Quantified Difference | Regioisomeric inversion of the oxadiazole core results in loss of mGlu4 PAM activity; the 3‑aryl‑5‑aminomethyl series is functionally orthogonal |
| Conditions | In vitro mGlu4 receptor positive allosteric modulation assay; selectivity confirmed against mGlu1, mGlu2, and mGlu5 receptors (no activity detected for 5‑aryl series) |
Why This Matters
Establishes that the target compound occupies a structurally distinct and biologically orthogonal chemical space relative to the active mGlu4 PAM series, making it indispensable for SAR studies targeting alternative biological profiles or as a negative control.
- [1] Cieślik P, Łątka K, Olejarz‑Maciej A, et al. New 1,2,4‑oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic‑like properties. J Enzyme Inhib Med Chem. 2021;37(1):211–225. doi:10.1080/14756366.2021.1998022. View Source
